4-Bromo-6-chloro-8-(trifluoromethyl)quinoline 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.: 1065093-30-2
VCID: VC3401659
InChI: InChI=1S/C10H4BrClF3N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H
SMILES: C1=CN=C2C(=CC(=CC2=C1Br)Cl)C(F)(F)F
Molecular Formula: C10H4BrClF3N
Molecular Weight: 310.5 g/mol

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline

CAS No.: 1065093-30-2

Cat. No.: VC3401659

Molecular Formula: C10H4BrClF3N

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline - 1065093-30-2

Specification

CAS No. 1065093-30-2
Molecular Formula C10H4BrClF3N
Molecular Weight 310.5 g/mol
IUPAC Name 4-bromo-6-chloro-8-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C10H4BrClF3N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H
Standard InChI Key DSCQUCADMONDKK-UHFFFAOYSA-N
SMILES C1=CN=C2C(=CC(=CC2=C1Br)Cl)C(F)(F)F
Canonical SMILES C1=CN=C2C(=CC(=CC2=C1Br)Cl)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Structure

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline features a quinoline core (a bicyclic aromatic structure consisting of a benzene ring fused to a pyridine ring) with three key substituents:

  • A bromine atom at position 4

  • A chlorine atom at position 6

  • A trifluoromethyl group (CF₃) at position 8

This substitution pattern creates a molecule with distinct electronic and steric properties. The presence of halogen atoms (bromine and chlorine) provides sites for potential synthetic modifications, while the trifluoromethyl group contributes to increased lipophilicity and metabolic stability.

Physical and Chemical Properties

Based on similar halogenated quinoline derivatives, the following properties can be reasonably inferred:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₀H₄BrClF₃NStructure analysis
Molecular Weight~310.50 g/molCalculated from atomic weights
Physical StateCrystalline solid at room temperatureSimilar to 6-Bromo-4-chloro-8-(trifluoromethyl)quinoline
SolubilityPoor water solubility, good solubility in organic solventsBased on lipophilic substituents
LogP~3.5-4.0Comparable to similar halogenated quinolines
Melting PointLikely 120-160°CBased on similar structures

The trifluoromethyl group at position 8 significantly enhances the molecule's lipophilicity and metabolic stability, properties that are valuable in pharmaceutical research. The halogen substituents contribute to the compound's electrophilic reactivity profile, making it potentially useful as a synthetic intermediate.

Synthetic Routes

Starting Material Selection

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the quinoline ring. Given the substitution pattern, we would expect:

  • A complex splitting pattern reflecting the influence of the three substituents

  • Distinctive coupling patterns due to the positioning of the halogen atoms

  • Approximately 4 aromatic proton signals with characteristic chemical shifts and coupling constants

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would reveal the carbon framework with:

  • Characteristic shifts for carbons bearing the halogen substituents

  • A quartet for the carbon of the trifluoromethyl group due to C-F coupling

  • Specific shifts for the carbons of the quinoline core structure

¹⁹F NMR Spectroscopy

The ¹⁹F NMR would be particularly valuable for characterizing the trifluoromethyl group:

  • A sharp singlet would be expected for the three fluorine atoms of the CF₃ group

  • This signal would typically appear in the range of δ -60 to -70 ppm

  • The exact chemical shift would provide information about the electronic environment of the CF₃ group

Mass Spectrometry

Mass spectrometric analysis would reveal:

  • A molecular ion peak corresponding to the molecular weight (~310.5 m/z)

  • A distinctive isotope pattern due to the presence of both bromine and chlorine

  • Characteristic fragmentation patterns corresponding to the loss of halogen atoms

The bromine and chlorine atoms would create a distinctive isotope pattern due to their natural isotopic distributions, providing confirmation of the molecular structure.

Comparison with Structurally Related Compounds

Structural Analogues

Comparing 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline with structurally related compounds provides insights into the potential impact of its specific substitution pattern:

CompoundStructural RelationshipKey DifferencesSignificance
6-Bromo-4-chloro-8-(trifluoromethyl)quinolinePositional isomerReversed positions of Br and ClAltered electronic distribution and potential bioactivity
4-Bromo-6-fluoro-2-(trifluoromethyl)quinolineSimilar halogenated quinolineF instead of Cl; CF₃ at position 2Different synthetic route; altered physicochemical properties
4-Bromo-2-(trifluoromethyl)pyridineContains similar functional groupsPyridine vs. quinoline coreSimpler structure; different electronic properties

Structure-Activity Relationships

The specific substitution pattern in 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline would likely influence its chemical reactivity and potential biological activities:

Electronic Effects

The three substituents create a unique electronic distribution across the molecule:

  • The trifluoromethyl group acts as a strong electron-withdrawing group through inductive effects

  • The bromine and chlorine atoms influence the electron density through both inductive and resonance effects

  • The combined effect creates a distinctive pattern of partial charges across the molecule

Steric Considerations

The three-dimensional arrangement of the substituents creates a specific molecular shape:

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